
1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is an organic compound with a molecular weight of 233.16 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H . Physical And Chemical Properties Analysis
“1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is a powder at room temperature . It has a molecular weight of 233.16 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis of Flunarizine
Research on the synthesis of flunarizine, a drug related to 1-(2-Fluoro-2-methylpropyl)piperazine; dihydrochloride, highlights its applications in treating migraines, dizziness, and epilepsy. The study details the process of synthesizing flunarizine using iron-catalyzed methods (Shakhmaev, Sunagatullina, & Zorin, 2016).
Synthesis of GBR-12909
This research discusses the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, emphasizing its production in large quantities for potential therapeutic use (Ironside et al., 2002).
Pharmacological Research
Potential Atypical Antipsychotics
A study investigated compound 1, an intermediate related to 1-(2-Fluoro-2-methylpropyl)piperazine, for its potential as an atypical antipsychotic. The research focused on optimizing its structure for enhanced potency and bioavailability (Bolós et al., 1996).
Neuroleptic-like Activity
Research on a series of benzazepine compounds related to 1-(2-Fluoro-2-methylpropyl)piperazine indicated potential neuroleptic-like activity, suggesting applications in central nervous system disorders (Hino et al., 1988).
Chemical Analysis and Stability
Analysis and Stability Studies
A study developed an HPLC assay method for 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a compound related to 1-(2-Fluoro-2-methylpropyl)piperazine. This method is crucial for quality control and stability studies of new CVS disorder agents (Dwivedi et al., 2003).
Antitumor Activity of Schiff Bases
A study on novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant antitumor activity. This research highlights the potential of these compounds in cancer treatment (Ding et al., 2016).
Photochemistry in Aqueous Solutions
Research on the photochemical behavior of ciprofloxacin, a fluoroquinolone antibiotic structurally related to 1-(2-Fluoro-2-methylpropyl)piperazine, explored its transformation in water. This study provides insights into the environmental fate of such compounds (Mella, Fasani, & Albini, 2001).
Environmental and Analytical Chemistry
Oxidation by Chlorine Dioxide
A study on the oxidation of fluoroquinolones, structurally related to 1-(2-Fluoro-2-methylpropyl)piperazine, by chlorine dioxide offers valuable insights into the chemical behavior of such compounds in water treatment processes (Wang, He, & Huang, 2010).
DNA-Drug Interaction Measurements
Research using surface plasmon resonance to study the interactions between drugs and DNA could have implications for understanding how compounds like 1-(2-Fluoro-2-methylpropyl)piperazine interact with biological molecules (Bischoff et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-fluoro-2-methylpropyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHFASNERHSZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

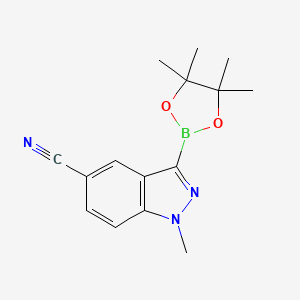
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)
![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5-one](/img/structure/B2714549.png)
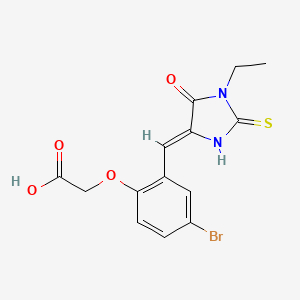
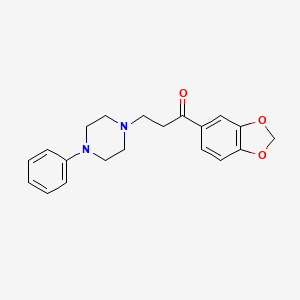
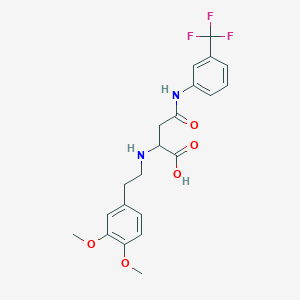

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2714556.png)
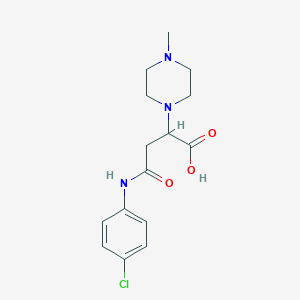
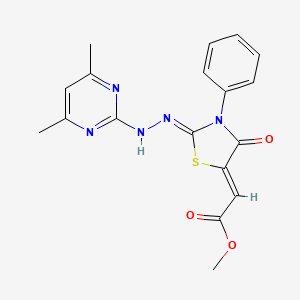
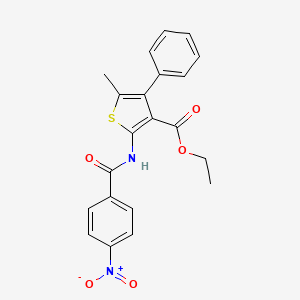

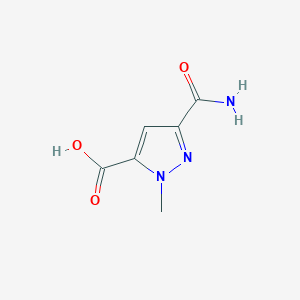
![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)